N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide
Description
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a but-2-ynamide group attached to a 3,4-dimethoxyphenylmethyl moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-5-13(15)14-9-10-6-7-11(16-2)12(8-10)17-3/h6-8H,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDZRUBRTCSYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with but-2-ynoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Ynamides as Versatile Intermediates
Ynamides, including N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide, are increasingly recognized as valuable intermediates in organic synthesis. They can participate in a variety of reactions such as:
- Hydroamination : Recent studies have demonstrated that ynamides can undergo selective hydroamination reactions with nitrogen heterocycles, leading to the formation of complex molecules with potential biological activity. This reaction showcases the ability of ynamides to act as electrophiles, facilitating the construction of nitrogen-containing compounds .
- Asymmetric Synthesis : Ynamides have been employed in asymmetric synthesis protocols, allowing for the generation of chiral compounds with high diastereoselectivity. This is particularly relevant in the pharmaceutical industry where chiral drugs are often required for efficacy and safety .
Table 1: Summary of Reactions Involving Ynamides
| Reaction Type | Key Features | Applications |
|---|---|---|
| Hydroamination | Selective reaction with nitrogen heterocycles | Synthesis of bioactive compounds |
| Asymmetric Synthesis | High diastereoselectivity | Chiral drug development |
| Cadiot–Chodkiewicz Coupling | Formation of thiophene derivatives | Functionalized materials synthesis |
Medicinal Chemistry
Potential Therapeutic Applications
The structural characteristics of this compound suggest its potential as a lead compound in drug discovery. The following therapeutic areas are notable:
- Anticancer Activity : Compounds derived from ynamides have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested for activity against various cancer types, including leukemia and solid tumors .
- Antimicrobial Properties : The ability to modify the substituents on the ynamide allows for the exploration of antimicrobial activities. Research indicates that certain derivatives exhibit significant antibacterial properties .
Materials Science
Applications in Photonic Materials
Due to their unique electronic properties, ynamides like this compound are being investigated for use in materials science:
- Non-linear Optical Materials : The electronic structure of ynamides enables them to be explored for non-linear optical applications. The ability to tune their dipole moments through structural modifications makes them suitable candidates for photonic devices .
Table 2: Potential Applications in Materials Science
| Application Type | Description |
|---|---|
| Non-linear Optical Devices | Utilization in photonic applications |
| Electronic Materials | Development of materials with tunable properties |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar methoxy substitution pattern on the phenethylamine backbone.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical and biological properties
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the class of ynamides, characterized by the presence of a triple bond adjacent to a carbonyl group. The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.
Biological Activity Overview
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- Functional Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Molecular Docking Studies : Computational analyses have shown that modifications at specific positions on the aromatic ring can significantly impact the binding interactions with target enzymes such as CA-II .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Carbonic Anhydrase-II Inhibition | TBD | |
| Related Analogs | Cancer Cell Cytotoxicity | TBD | |
| Related Analogs | Analgesic Activity | TBD |
Case Studies
- In Vitro Studies on Cancer Cells :
- Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
